molecular formula C28H18ClFN2O3S B10930320 Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B10930320
M. Wt: 517.0 g/mol
InChI Key: JVVAGCHKBBZIDM-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that features a quinoline, thiophene, and fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiophene moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate: Lacks the fluorine atom on the phenyl ring.

    Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-chlorophenyl)thiophene-3-carboxylate: Contains a chlorine atom instead of fluorine on the phenyl ring.

Uniqueness

The presence of the fluorine atom in Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to its non-fluorinated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H18ClFN2O3S

Molecular Weight

517.0 g/mol

IUPAC Name

methyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C28H18ClFN2O3S/c1-35-28(34)25-21(16-10-12-17(30)13-11-16)15-36-27(25)32-26(33)20-14-24(19-7-2-4-8-22(19)29)31-23-9-5-3-6-18(20)23/h2-15H,1H3,(H,32,33)

InChI Key

JVVAGCHKBBZIDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

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